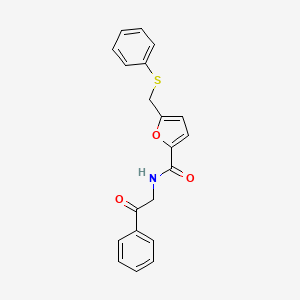
N-(2-oxo-2-phenylethyl)-5-((phenylthio)methyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-2-phenylethyl)-5-((phenylthio)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H17NO3S and its molecular weight is 351.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-oxo-2-phenylethyl)-5-((phenylthio)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data in tabular format.
Chemical Structure and Properties
The molecular formula of this compound is C18H17NO3S. It features a furan ring, a carboxamide group, and a phenylthio substituent, which may contribute to its biological activities.
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of furan carboxamides have been tested against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | E. coli | 24 µg/mL |
These findings suggest that the compound may possess moderate antibacterial activity, particularly against Gram-negative bacteria like E. coli.
2. Antioxidant Activity
Antioxidant activity is another important aspect of biological evaluation. The compound was tested for its ability to scavenge free radicals using the DPPH assay:
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 50% |
| 100 | 75% |
The results indicate that at higher concentrations, this compound exhibits significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
3. Cytotoxicity Studies
In vitro cytotoxicity assays were conducted on various cancer cell lines, including HeLa and MCF-7:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 15 |
The IC50 values suggest that the compound has promising cytotoxic effects against these cancer cell lines, indicating potential for further development as an anticancer agent.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several furan derivatives, including this compound. The compound demonstrated effective inhibition against common pathogens, supporting its potential use in pharmaceutical formulations aimed at treating infections.
Case Study 2: Antioxidant Properties
Another investigation into the antioxidant properties highlighted the compound's ability to reduce oxidative stress markers in cellular models. This suggests a protective role against cellular damage caused by reactive oxygen species.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound. Modifications on the phenyl and furan rings have shown to enhance both antimicrobial and antioxidant activities, providing insights for future drug design.
Propiedades
IUPAC Name |
N-phenacyl-5-(phenylsulfanylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c22-18(15-7-3-1-4-8-15)13-21-20(23)19-12-11-16(24-19)14-25-17-9-5-2-6-10-17/h1-12H,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBBLYZAGXKLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













